2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15153551
InChI: InChI=1S/C25H21NO5/c1-15-20-14-17(26-25(28)19-9-4-5-10-21(19)30-3)11-12-22(20)31-24(15)23(27)16-7-6-8-18(13-16)29-2/h4-14H,1-3H3,(H,26,28)
SMILES:
Molecular Formula: C25H21NO5
Molecular Weight: 415.4 g/mol

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

CAS No.:

Cat. No.: VC15153551

Molecular Formula: C25H21NO5

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide -

Specification

Molecular Formula C25H21NO5
Molecular Weight 415.4 g/mol
IUPAC Name 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Standard InChI InChI=1S/C25H21NO5/c1-15-20-14-17(26-25(28)19-9-4-5-10-21(19)30-3)11-12-22(20)31-24(15)23(27)16-7-6-8-18(13-16)29-2/h4-14H,1-3H3,(H,26,28)
Standard InChI Key DBAZRBYIEHJWHE-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC(=CC=C4)OC

Introduction

Synthesis of Benzofuran Derivatives

Benzofuran derivatives are typically synthesized through various methods, including cyclization reactions and condensation processes. For instance, the synthesis of 2-aroyl benzofuran derivatives involves a one-step cyclization reaction using α-bromo acetophenones and anhydrous potassium carbonate in refluxing acetonitrile . This approach can be adapted to synthesize compounds with similar structures by modifying the starting materials and reaction conditions.

Biological Activities of Benzofuran Derivatives

Benzofuran derivatives have been explored for their potential biological activities, including antiproliferative, anti-inflammatory, and anticancer effects. The presence of specific functional groups, such as methoxy and benzoyl moieties, can significantly influence the biological activity of these compounds. For example, the 3′,4′,5′-trimethoxybenzoyl group has been shown to enhance antiproliferative activity in certain benzofuran derivatives .

Structural Importance

The structural features of benzofuran derivatives, such as the position and number of methoxy groups, play a crucial role in determining their biological activities. The combination of these groups with other functional moieties, like benzoyl or acrylamide groups, can lead to compounds with enhanced pharmacological properties. For instance, the compound N-{2-[5-Methoxy-2-(3-methoxy-benzyl)-benzofuran-3-yl]-ethyl}-acrylamide highlights the importance of methoxy and benzyl groups in modifying the biological activity of benzofuran derivatives .

Data Tables

Given the lack of specific data on 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, the following table provides general information on related benzofuran compounds:

CompoundMolecular FormulaMolecular WeightBiological Activity
N-{2-[5-Methoxy-2-(3-methoxy-benzyl)-benzofuran-3-yl]-ethyl}-acrylamideC22H23NO4365.4 g/molPotential biological activity due to methoxy and benzyl groups
2-Benzylidene-6-methoxy-3(2H)-benzofuranoneC16H12O3252.265 g/molKnown for its structural features related to benzofurans
2-N-Butyl 3-(4-methoxy benzoyl)-benzofuranC20H20O3308.37 g/molExhibits characteristics typical of benzofuran derivatives

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